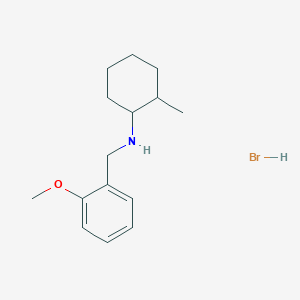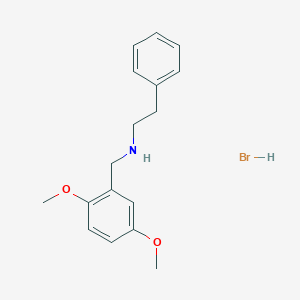
N-(2-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide (also known as 2F-MPH-HBr) is a novel synthetic compound that has been developed for use in scientific research. It is a fluorinated analog of the popular stimulant drug methylphenidate (Ritalin), and is a potent inhibitor of the dopamine transporter (DAT). 2F-MPH-HBr has been studied extensively in preclinical animal models, and has been shown to have a variety of potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis of Key Intermediates
N-(2-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is related to compounds studied for their synthesis applications. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of fluoro-substituted compounds in medicinal chemistry. This process involves cross-coupling reactions, showcasing the compound's relevance in developing practical synthesis methods for pharmaceuticals (Qiu et al., 2009).
Environmental Impacts and Analytical Detection
Another research area pertains to the environmental presence and detection of similar brominated compounds, as seen in the study of novel brominated flame retardants (NBFRs). These compounds, including derivatives with fluorobenzyl groups, are of concern due to their occurrence in indoor air, dust, and consumer goods. The study emphasizes the need for further research on their environmental fate, toxicity, and analytical detection methods to assess their impact accurately (Zuiderveen et al., 2020).
Therapeutic Potential and Neuropharmacology
Significantly, compounds structurally related to N-(2-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide are explored for their therapeutic potential, particularly in neuropsychiatric disorders. The pharmacophore's affinity for dopamine D2 receptors (D2Rs) indicates its relevance in treating conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. This showcases the compound's importance in neuropharmacological research and its potential applications in developing novel therapeutic agents (Jůza et al., 2022).
Advanced Oxidation Processes
Furthermore, studies on advanced oxidation processes (AOPs) for environmental decontamination highlight the potential of structurally related compounds in treating pollutants. Research focusing on the degradation of acetaminophen (ACT) and related compounds in aqueous media sheds light on the applicability of AOPs in environmental remediation. Such studies underline the importance of understanding the chemical properties, degradation pathways, and by-products of these compounds to enhance their degradation efficiency and minimize their environmental impact (Qutob et al., 2022).
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO.BrH/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17;/h2-9,18H,10-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALNELNIEFNUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)
amine hydrobromide; 95%](/img/structure/B6352068.png)
amine hydrobromide; 95%](/img/structure/B6352077.png)


amine hydrobromide; 95%](/img/structure/B6352108.png)

